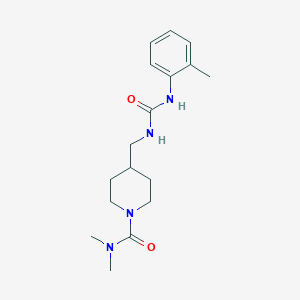
N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine derivatives, such as N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds, like this compound, represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is used in the synthesis of many organic compounds, including piperidine derivatives . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .科学的研究の応用
Synthesis and Applications in Polymer Chemistry
Research has explored the synthesis of polyamides containing uracil and adenine, utilizing diamines such as piperazine. These polyamides, with molecular weights ranging from 1000 to 5000, are notable for their solubility in water and potential applications in polymer chemistry (Hattori & Kinoshita, 1979).
Development of Antimyotonic Agents
A study focused on the design and synthesis of conformationally restricted analogues of tocainide, including compounds with piperidine structures. These were found to be potent skeletal muscle sodium channel blockers, indicating potential in the development of antimyotonic agents (Catalano et al., 2008).
Antiviral Properties
Research involving N-methylpiperazine for preparing piperazine-based unsymmetrical bis-ureas has shown interesting antiviral properties. These compounds are significant in therapeutic applications for various viral infections (El‐Faham et al., 2008).
Allosteric Modulation of CB1
A study on indole-2-carboxamides, which include piperidine derivatives, identified key structural requirements for allosteric modulation of the CB1 cannabinoid receptor. This research provides insights into the design of potent CB1 allosteric modulators (Khurana et al., 2014).
Anticonvulsant Activity
Various piperidinecarboxamide analogues have been synthesized and evaluated for their anticonvulsant activity. This research is crucial in the development of new treatments for seizures (Ho et al., 2001).
Antimicrobial and Antifungal Properties
Water-soluble polycarbodiimides, decorated with piperazine, have been studied for their antimicrobial and antifungal properties. These compounds show promise in biomedical applications, particularly in antifungal treatments (De Silva et al., 2021).
Organic Hydrogen Storage
Research on substituted piperidines for reversible organic hydrogen storage demonstrates the potential of these compounds in hydrogen-powered fuel cells. The study highlights structural features that facilitate catalytic dehydrogenation, important for energy storage applications (Cui et al., 2008).
Hypoglycemic Properties
A study of hypoglycemic benzoic acid derivatives, including piperidine derivatives, investigated their structure-activity relationships. This research contributes to the understanding of hypoglycemic agents and their potential in treating type 2 diabetes (Grell et al., 1998).
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide, is an important task of modern organic chemistry . The future directions in this field may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
特性
IUPAC Name |
N,N-dimethyl-4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-6-4-5-7-15(13)19-16(22)18-12-14-8-10-21(11-9-14)17(23)20(2)3/h4-7,14H,8-12H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZJLCYKEFZYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

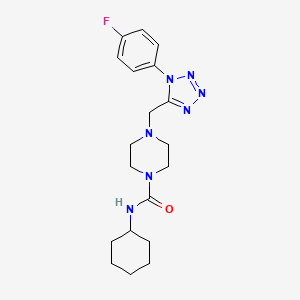
![6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2985135.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2985136.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2985137.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2985140.png)
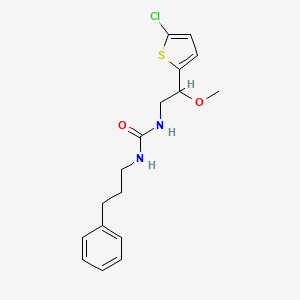

![1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2985145.png)
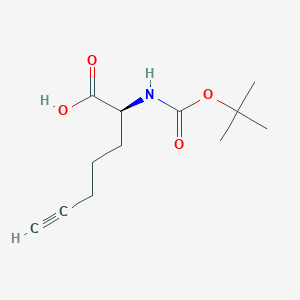
![1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol](/img/structure/B2985147.png)
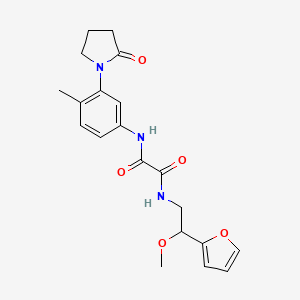
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2985154.png)
